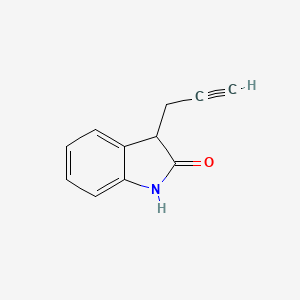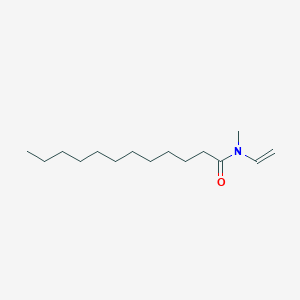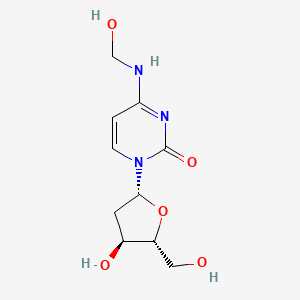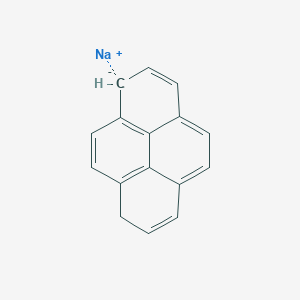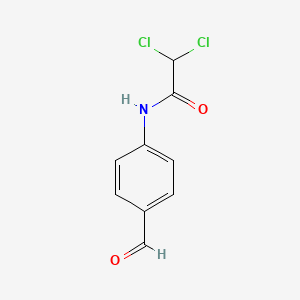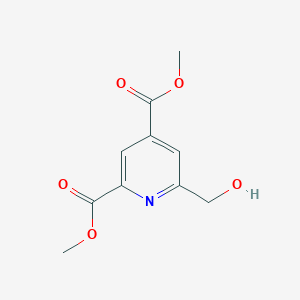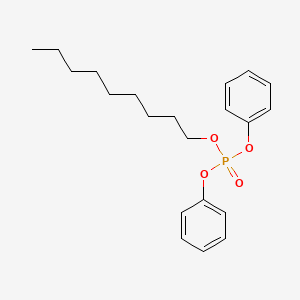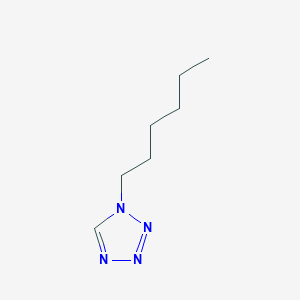
1-Hexyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. The hexyl group attached to the tetrazole ring enhances its lipophilicity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-1H-tetrazole can be synthesized through several methods, including:
Cycloaddition Reactions: The most common method involves the 1,3-dipolar cycloaddition of azides with nitriles.
Microwave-Assisted Synthesis: This method accelerates the reaction between hexyl nitrile and sodium azide using microwave irradiation, resulting in higher yields and shorter reaction times.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The use of heterogeneous catalysts and eco-friendly solvents is preferred to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding tetrazole oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Tetrazole oxides.
Reduction: Amine derivatives.
Substitution: Substituted tetrazoles with various functional groups.
Scientific Research Applications
1-Hexyl-1H-tetrazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hexyl-1H-tetrazole involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The tetrazole ring’s nitrogen atoms can form stable complexes with metal ions, enhancing its biological and chemical activity . The lipophilic hexyl group facilitates its penetration through cell membranes, making it effective in various applications .
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole: Similar structure but with a phenyl group instead of a hexyl group.
1-Methyl-1H-tetrazole: Contains a methyl group, making it less lipophilic compared to 1-hexyl-1H-tetrazole.
Uniqueness: this compound’s uniqueness lies in its enhanced lipophilicity due to the hexyl group, which improves its solubility in organic solvents and its ability to penetrate biological membranes. This property makes it more versatile in applications compared to its less lipophilic counterparts .
Properties
CAS No. |
91658-76-3 |
|---|---|
Molecular Formula |
C7H14N4 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-hexyltetrazole |
InChI |
InChI=1S/C7H14N4/c1-2-3-4-5-6-11-7-8-9-10-11/h7H,2-6H2,1H3 |
InChI Key |
QGPCVBGTPDZKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=NN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


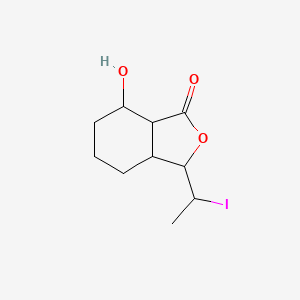
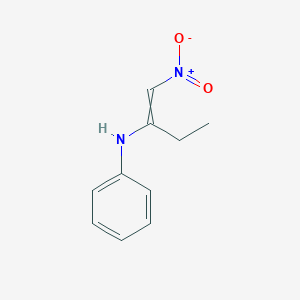
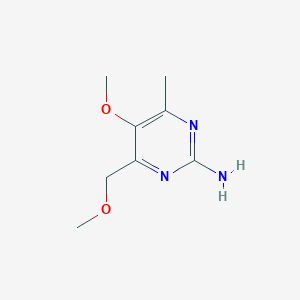
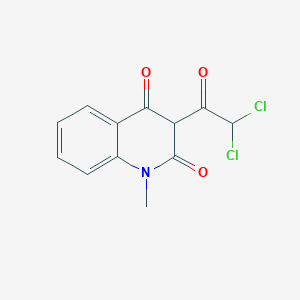
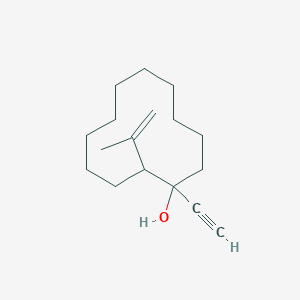
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)
![2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid](/img/structure/B14352903.png)
